molecular formula C6H7N5 B015328 3-Methyl Adenine-d3 CAS No. 110953-39-4

3-Methyl Adenine-d3

Cat. No.: B015328
CAS No.: 110953-39-4
M. Wt: 152.17 g/mol
InChI Key: FSASIHFSFGAIJM-FIBGUPNXSA-N
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Description

3-Methyl Adenine-d3 is a deuterated form of 3-Methyladenine, a compound widely used in scientific research. It is a derivative of adenine, a purine base found in nucleic acids. The deuterium atoms in this compound replace the hydrogen atoms, making it useful for various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.

Biochemical Analysis

Biochemical Properties

3-Methyl Adenine-d3, like its non-deuterated counterpart, interacts with various enzymes and proteins. It is known to inhibit PI3K, a key enzyme involved in many cellular processes, including the activation of mTOR, a key regulator of autophagy . This interaction with PI3K is central to the role of this compound in biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to enhance LPS-induced NF-κB activation and production of TNF-α, inducible NO synthase (iNOS), cyclooxygenase-2, IL-1β, and IL-12 . In contrast, this compound suppresses LPS-induced IFN-β production and STAT signaling . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with PI3K. It inhibits autophagy by blocking autophagosome formation via the inhibition of the class III PI3K complex . Interestingly, this compound appears to play a dual role in autophagy. Prolonged treatment with this compound promotes autophagy under nutrient-rich conditions, whereas this compound inhibits starvation-induced autophagy . These results are attributed to differential effects on class I versus class III PI3K .

Temporal Effects in Laboratory Settings

Prolonged treatment with this compound promotes autophagy under nutrient-rich conditions, whereas this compound inhibits starvation-induced autophagy . These results are attributed to differential effects on class I versus class III PI3K . It blocks class I PI3K persistently, whereas its suppressive effect on class III PI3K is transient .

Metabolic Pathways

This compound is involved in the PI3K/Akt signaling pathway . It inhibits the activity of PI3K, thereby influencing the downstream Akt signaling pathway . This could also include any effects on metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl Adenine-d3 can be synthesized through the methylation of adenine using deuterated methyl iodide. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-Methyl Adenine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl Adenine-d3 is extensively used in scientific research due to its unique properties:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl Adenine-d3 is unique due to its deuterium atoms, which enhance its stability and make it suitable for detailed analytical studies. Its ability to inhibit PI3K and modulate autophagy pathways distinguishes it from other methylated purine bases .

Properties

IUPAC Name

3-(trideuteriomethyl)-7H-purin-6-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3,7H,1H3,(H,8,9)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBYVFQJHWLTFB-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N)C2=C1N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=NC(=N)C2=C1N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558973
Record name 3-(~2~H_3_)Methyl-3H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110953-39-4
Record name 3-(~2~H_3_)Methyl-3H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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